molecular formula C29H31N3O8 B565310 N,N'-Bis(benzyloxycarbonyl)-L-lysine 4-Nitrobenzyl Ester CAS No. 1331899-68-3

N,N'-Bis(benzyloxycarbonyl)-L-lysine 4-Nitrobenzyl Ester

Cat. No.: B565310
CAS No.: 1331899-68-3
M. Wt: 549.58
InChI Key: CKNHRHSELWMUNF-SANMLTNESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N,N’-Bis(benzyloxycarbonyl)-L-lysine 4-Nitrobenzyl Ester is a compound with a complex name, but let’s break it down. It consists of several components:

    N,N’-Bis(benzyloxycarbonyl)-L-lysine: This part of the compound contains an amino acid (L-lysine) with two benzyloxycarbonyl (Cbz) protecting groups attached to its amino group. These protecting groups shield the amino group during chemical reactions.

    4-Nitrobenzyl Ester: The ester group is attached to the carboxylic acid group of L-lysine, and it contains a nitrobenzyl moiety.

Preparation Methods

The synthetic route for N,N’-Bis(benzyloxycarbonyl)-L-lysine 4-Nitrobenzyl Ester involves several steps:

    Protection of L-Lysine Amino Group: L-Lysine is first protected by attaching benzyloxycarbonyl (Cbz) groups to its amino group. This step prevents unwanted reactions at the amino group during subsequent reactions.

    Esterification: The carboxylic acid group of the protected L-lysine is then reacted with 4-nitrobenzyl alcohol to form the ester linkage.

    Deprotection: Finally, the benzyloxycarbonyl protecting groups are removed under specific conditions to yield N,N’-Bis(benzyloxycarbonyl)-L-lysine 4-Nitrobenzyl Ester.

Chemical Reactions Analysis

N,N’-Bis(benzyloxycarbonyl)-L-lysine 4-Nitrobenzyl Ester can undergo various chemical reactions:

Common reagents and conditions depend on the specific reaction being performed.

Scientific Research Applications

This compound has applications in various fields:

    Medicine: It may have antitumor and cytotoxic activity.

    Chemistry: Its use in Suzuki–Miyaura coupling reactions makes it valuable for synthesizing complex organic molecules.

    Biology: Researchers may study its effects on cellular processes due to its unique structure.

Mechanism of Action

The exact mechanism by which N,N’-Bis(benzyloxycarbonyl)-L-lysine 4-Nitrobenzyl Ester exerts its effects depends on its specific application. For example, in antitumor activity, it might interfere with cellular processes related to cancer growth or survival.

Properties

IUPAC Name

(4-nitrophenyl)methyl (2S)-2,6-bis(phenylmethoxycarbonylamino)hexanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H31N3O8/c33-27(38-19-24-14-16-25(17-15-24)32(36)37)26(31-29(35)40-21-23-11-5-2-6-12-23)13-7-8-18-30-28(34)39-20-22-9-3-1-4-10-22/h1-6,9-12,14-17,26H,7-8,13,18-21H2,(H,30,34)(H,31,35)/t26-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKNHRHSELWMUNF-SANMLTNESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NCCCCC(C(=O)OCC2=CC=C(C=C2)[N+](=O)[O-])NC(=O)OCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)COC(=O)NCCCC[C@@H](C(=O)OCC2=CC=C(C=C2)[N+](=O)[O-])NC(=O)OCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H31N3O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30724449
Record name (4-Nitrophenyl)methyl N~2~,N~6~-bis[(benzyloxy)carbonyl]-L-lysinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30724449
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

549.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1331899-68-3
Record name (4-Nitrophenyl)methyl N~2~,N~6~-bis[(benzyloxy)carbonyl]-L-lysinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30724449
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N,N'-Bis(benzyloxycarbonyl)-L-lysine 4-Nitrobenzyl Ester
Reactant of Route 2
Reactant of Route 2
N,N'-Bis(benzyloxycarbonyl)-L-lysine 4-Nitrobenzyl Ester
Reactant of Route 3
Reactant of Route 3
N,N'-Bis(benzyloxycarbonyl)-L-lysine 4-Nitrobenzyl Ester
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
N,N'-Bis(benzyloxycarbonyl)-L-lysine 4-Nitrobenzyl Ester
Reactant of Route 5
Reactant of Route 5
N,N'-Bis(benzyloxycarbonyl)-L-lysine 4-Nitrobenzyl Ester
Reactant of Route 6
Reactant of Route 6
N,N'-Bis(benzyloxycarbonyl)-L-lysine 4-Nitrobenzyl Ester

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.